1-Benzyltriazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

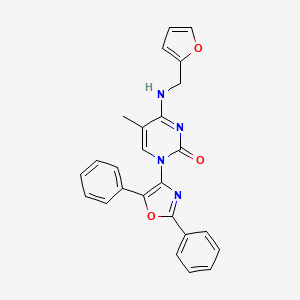

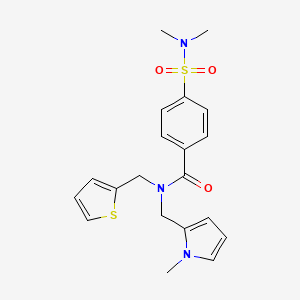

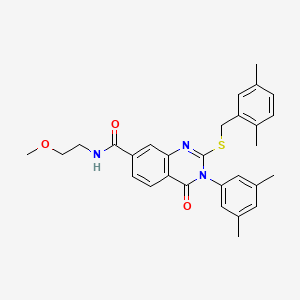

1-Benzyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N5O. It is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1-Benzyltriazole-4-carbohydrazide derivatives are synthesized for various biological and chemical applications. For instance, triazole derivatives are known for their antimicrobial efficacy. A study by Gautam and Chourasia (2010) synthesized 4H-1,2,4-triazole derivatives and screened them for antibacterial and antifungal activities, showing significant effects against various bacterial strains and fungi (Gautam & Chourasia, 2010). Similarly, Al-Soud et al. (2003) synthesized 1,2,4-triazole derivatives, some of which demonstrated remarkable activity against leukemia, ovarian, renal, and lung cancers (Al-Soud, Al-Masoudi, & Ferwanah, 2003).

Antioxidant and Antitumor Activities

Further, compounds like this compound have been explored for their potential antioxidant and antitumor activities. El Sadek et al. (2014) highlighted the synthesis of new aromatic C-nucleosides containing triazole units, exhibiting potent antioxidant and antitumor activities, showcasing the compound's potential in pharmaceutical applications (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Corrosion Inhibition

The application of this compound derivatives extends to corrosion inhibition as well. Fernandes et al. (2019) investigated the use of 1-benzyl-4-phenyl-1H-1,2,3-triazole as an organic corrosion inhibitor for mild steel in acidic media, demonstrating significant efficiency in protecting against corrosion, further emphasizing the versatility of triazole derivatives in industrial applications (Fernandes, Alvarez, Santos, Barrios, & Ponzio, 2019).

Environmental Concerns and Removal

Benzotriazoles, including derivatives of this compound, are noted for their presence in environmental samples and the challenges associated with their removal. Weiss and Reemtsma (2005) developed a method for determining benzotriazole corrosion inhibitors in environmental water samples, highlighting the environmental impact of these compounds and the need for efficient removal methods (Weiss & Reemtsma, 2005).

Direcciones Futuras

Research into triazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry due to their significant biological and pharmacological properties . Future research could focus on exploring the potential applications of 1-Benzyltriazole-4-carbohydrazide in various fields, including medicinal chemistry.

Mecanismo De Acción

Target of Action

Triazole compounds, which include 1-benzyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a broad spectrum of biological properties .

Mode of Action

It is known that triazole compounds can bind to proteins, lipids, dna, and rna, resulting in damage to these macromolecules . This damage can lead to various biological effects, depending on the specific targets and the nature of the interactions .

Biochemical Pathways

Triazole compounds are known to interact with a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties can significantly impact a drug’s bioavailability .

Result of Action

The damage to proteins, lipids, dna, and rna caused by triazole compounds can lead to various biological effects, depending on the specific targets and the nature of the interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the pH, temperature, and other physical conditions can impact the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators

Cellular Effects

For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Triazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-benzyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSTTVUEAGEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)